
Dipotassiumhexahydroxystannate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassiumhexahydroxystannate, with the chemical formula K₂[Sn(OH)₆], is a compound of tin in its +4 oxidation state. It is a white, water-soluble solid that is often used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassiumhexahydroxystannate can be synthesized through the reaction of potassium hydroxide (KOH) with tin(IV) oxide (SnO₂). The reaction typically occurs in an aqueous medium and can be represented by the following equation:
SnO2+2KOH+2H2O→K2[Sn(OH)6]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassiumhexahydroxystannate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different tin compounds.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other metal salts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting it with hydrochloric acid (HCl) can produce tin(IV) chloride (SnCl₄) and potassium chloride (KCl).
Applications De Recherche Scientifique
Dipotassiumhexahydroxystannate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It is employed in biological studies to investigate the effects of tin compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in the manufacturing of ceramics, glass, and other materials due to its unique properties.
Mécanisme D'action
The mechanism by which dipotassiumhexahydroxystannate exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, it can interact with proteins and enzymes, potentially altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to dipotassiumhexahydroxystannate include:
- Sodium stannate (Na₂[Sn(OH)₆])
- Ammonium stannate ((NH₄)₂[Sn(OH)₆])
- Calcium stannate (Ca[Sn(OH)₆])
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its solubility in water and ability to form stable complexes with various ligands distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
H12K2O6Sn+2 |
|---|---|
Poids moléculaire |
305.00 g/mol |
InChI |
InChI=1S/2K.6H2O.Sn/h;;6*1H2;/q2*+1;;;;;;; |
Clé InChI |
MZWBMKMMWRXMNK-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.O.O.[K+].[K+].[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


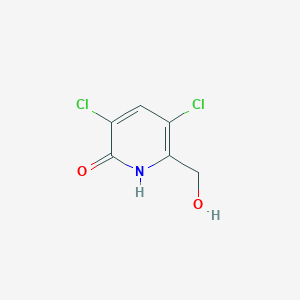
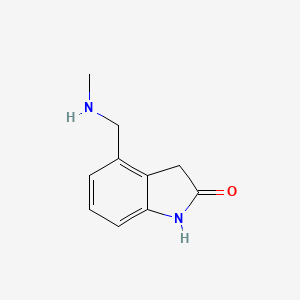
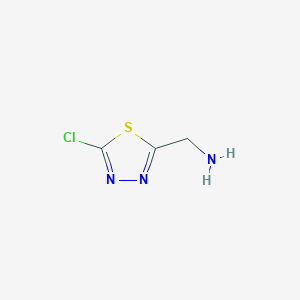
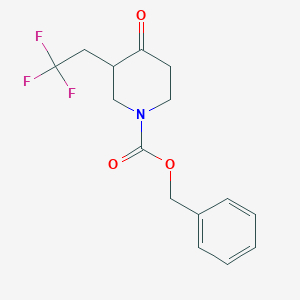
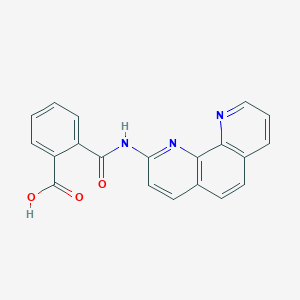
![2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B15249784.png)
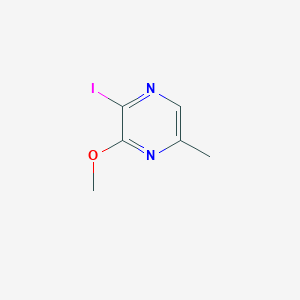
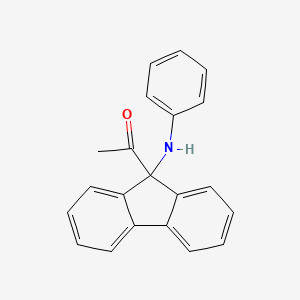
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)
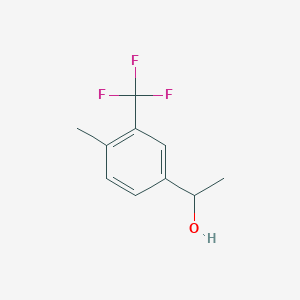
![1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B15249823.png)
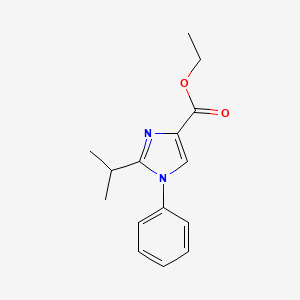
![[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)

